molecular formula C10H15N3O2Si B14516300 Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate CAS No. 62608-95-1

Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate

Cat. No.: B14516300
CAS No.: 62608-95-1
M. Wt: 237.33 g/mol
InChI Key: WCICNBCDYJWKDH-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the regioselective introduction of functional groups into the imidazole ring. This can be achieved through the use of commercially available trimethylsilyl reagents and cyanomethylation reactions . The reaction conditions often require the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitriles or other substituted imidazoles.

Scientific Research Applications

Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural features allow it to bind to active sites and modulate the activity of these targets. For example, the cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyanomethyl and a trimethylsilyl group in the same molecule allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

62608-95-1

Molecular Formula

C10H15N3O2Si

Molecular Weight

237.33 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-4-trimethylsilyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C10H15N3O2Si/c1-15-10(14)8-12-7(5-6-11)9(13-8)16(2,3)4/h5H2,1-4H3,(H,12,13)

InChI Key

WCICNBCDYJWKDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N1)CC#N)[Si](C)(C)C

Origin of Product

United States

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